molecular formula C10H12ClNO3S B2830738 4-(3-Chlorobenzenesulfonyl)morpholine CAS No. 1089591-41-2

4-(3-Chlorobenzenesulfonyl)morpholine

Cat. No.: B2830738
CAS No.: 1089591-41-2
M. Wt: 261.72
InChI Key: CYJSBFQITNTPNI-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzenesulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring substituted with a 3-chlorobenzenesulfonyl group.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJSBFQITNTPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzenesulfonyl)morpholine typically involves the reaction of morpholine with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzenesulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives, while oxidation and reduction reactions can modify the sulfonyl group.

Scientific Research Applications

4-(3-Chlorobenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds :

4-(2-Chlorobenzyl)morpholine (Compound 3)

  • Substituents: 2-chlorobenzyl group attached to morpholine.
  • Solubility: 180 μM in phosphate-buffered saline (pH 7.4) .
  • Relevance: High solubility makes it suitable for in vitro assays targeting cytochrome P450 2A13 (CYP2A13).

4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

  • Substituents: Oxazole core with 3-chlorophenyl and 4-chlorophenyl sulfonyl groups.
  • Molecular Weight: 439.3 g/mol; XLogP3: 4.5 (indicative of moderate lipophilicity) .
  • Relevance: The dual chlorine substitution may enhance target binding but reduce aqueous solubility.

VPC-14449 Substituents: 2,4-Dibromoimidazolyl-thiazolyl-morpholine (corrected structure per ). Relevance: Acts as an androgen receptor splice variant (AR-V7) inhibitor . Structural Note: Bromine positioning (2,4 vs. 4,5) significantly alters NMR spectra and biological activity .

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (Compound 7) Substituents: Chlorothienopyrimidine fused ring system. Synthesis: Derived from POCl3-mediated chlorination and morpholine substitution .

Comparative Analysis :
Compound Solubility (μM) Molecular Weight (g/mol) Key Substituents Biological Target
4-(3-Chlorobenzenesulfonyl)morpholine Not reported ~287.7 (calculated) 3-chlorophenyl sulfonyl, morpholine Unknown (inferred: AR/CYP)
4-(2-Chlorobenzyl)morpholine 180 ~225.7 2-chlorobenzyl, morpholine CYP2A13
VPC-14449 Not reported ~437.2 Dibromoimidazolyl-thiazolyl AR-V7
4-[2-(3-Chlorophenyl)-...]morpholine Not reported 439.3 Oxazolyl, dual chlorophenyl sulfonyl Not specified
  • Solubility : Chlorobenzyl derivatives (e.g., Compound 3) exhibit higher solubility (~180 μM) compared to sulfonyl-substituted analogs, likely due to reduced steric hindrance .
  • Lipophilicity : Sulfonyl groups (e.g., in ’s compound) increase molecular weight and XLogP3 values, suggesting reduced aqueous compatibility.
  • Substituent Positioning : Meta-chloro (3-chlorophenyl) vs. para-chloro (4-chlorophenyl) substitution can alter electronic effects and binding pocket interactions. For example, VPC-14449’s activity depends on precise bromine placement .

Metabolic Stability and Toxicity

  • 4-(2-Chlorobenzyl)morpholine : High metabolic stability in recombinant CYP assays .
  • Sulfonyl Derivatives : Increased molecular weight and lipophilicity may reduce metabolic clearance but enhance off-target toxicity.

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